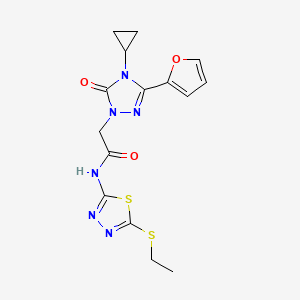![molecular formula C7H5N3O2 B2720820 Triazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 87838-56-0](/img/structure/B2720820.png)
Triazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound . It’s a part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process enables the construction of a triazolopyridine skeleton through direct metal-free oxidative N-N bond formation, with short reaction times and high yields (Zheng et al., 2014).
Synthesis of Amide Derivatives : The synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives has been achieved through a two-step process, yielding a variety of triazolopyridine amide derivatives (Brodbeck et al., 2003).
Microwave-Assisted Protocol for Triazolopyridines Synthesis : A microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines has been developed. This method allows for the use of a variety of carboxylic acids in a metal-free C-N bond construction, offering an efficient and environmentally friendly approach (Ibrahim et al., 2020).
Pharmacological and Biological Applications
Anti-Inflammatory Agents : Triazolo[1,5-a]pyridines and pyridine-3-carboxylates have shown potential as anti-inflammatory agents. A focused dataset of these compounds was analyzed using Molecular Field Topology Analysis (MFTA) to identify steric and electronic determinants of anti-inflammatory activity, leading to the synthesis of novel compounds with potent anti-inflammatory effects (Girgis et al., 2012).
Antibacterial Activity : Novel 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited promising activity against bacteria like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Antioxidant Properties : A study synthesized and evaluated the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. It was found that certain derivatives possess significant antioxidant activity, which could be further explored for therapeutic applications (Smolsky et al., 2022).
Future Directions
Triazole compounds, including Triazolo[1,5-a]pyridine-3-carboxylic acid, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an ongoing need to develop new compounds with excellent antibacterial activity due to the increasing number of multidrug-resistant microbial pathogens .
Mechanism of Action
Target of Action
Triazolo[1,5-a]pyridine-3-carboxylic acid is a type of triazolopyridine, which is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that triazolopyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
This compound, as a type of triazolopyridine, is involved in the synthesis of various types of nitrogen-containing heterocycles
Result of Action
Triazolopyridines are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
Triazolo[1,5-a]pyridine-3-carboxylic acid is known to interact with a variety of enzymes and proteins . It acts as a precursor of tautomeric 2-(diazomethyl)pyridines . This interaction plays a crucial role in the synthesis of various types of nitrogen-containing heterocycles .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor of tautomeric 2-(diazomethyl)pyridines . This transformation is a key step in the synthesis of various types of nitrogen-containing heterocycles .
properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJZTXTQSMURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87838-56-0 |
Source


|
| Record name | [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)









![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)